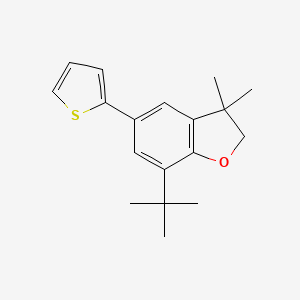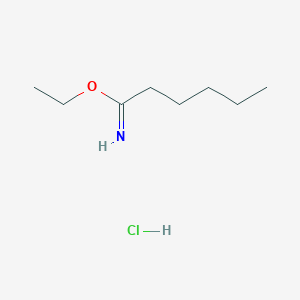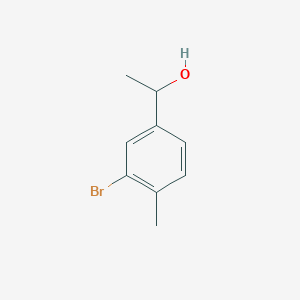
1-(3-Bromo-4-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO. It is a brominated phenyl ethanol derivative, characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position of the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromo-4-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 4-methylacetophenone followed by reduction. The process typically includes the following steps:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives depending on the reducing agents used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(3-bromo-4-methylphenyl)ethanone.
Reduction: Different alcohol derivatives depending on the reducing agent.
Substitution: Substituted phenyl ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methylphenyl)ethan-1-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further affecting the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromo-3-methylphenyl)ethanol: Similar structure but with different positioning of the bromine and methyl groups.
1-(3-Chloro-4-methylphenyl)ethanol: Chlorine atom instead of bromine.
1-(3-Bromo-4-ethylphenyl)ethanol: Ethyl group instead of methyl.
Uniqueness
1-(3-Bromo-4-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .
Eigenschaften
Molekularformel |
C9H11BrO |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
1-(3-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3 |
InChI-Schlüssel |
ALJNMHXPTJTHOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)O)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

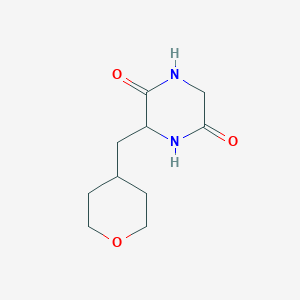
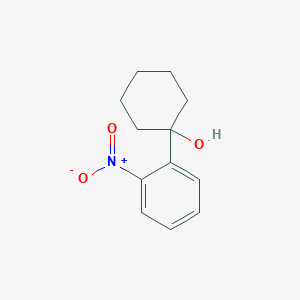
![2-[(4-Fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B8597907.png)
![6-[4-(1H-indol-3-yl)piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8597914.png)

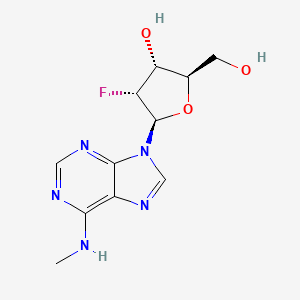


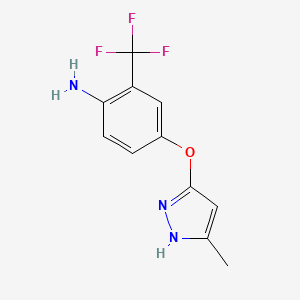
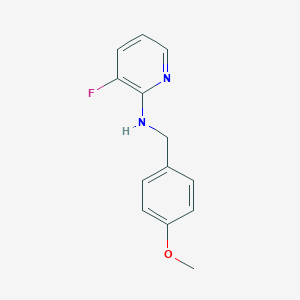

![Benzaldehyde, 4-[ethyl[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]-](/img/structure/B8597961.png)
